![molecular formula C13H20BNO3 B1289377 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 461699-81-0](/img/structure/B1289377.png)
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Overview
Description
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic boron compound . It is a colorless liquid and is relatively stable at room temperature . This compound is often used as an organic boron reagent and has significant applications in organic synthesis . It can be used as a synthetic reagent for boronic esters, playing a key role in the formation of C-C bonds, oxidation, and reduction reactions .
Synthesis Analysis
The synthesis of this compound involves distillation at 25°C/0.043 mbar, yielding a 68% yield . The 1H NMR (400 MHz, CDCl3) shows: δ 3.41 (m, 3H), 1.11 (m, 12H). The 11B NMR (128.3 MHz, CDCl3) shows: δ 22.2. The 13C NMR (100.6 MHz, CDCl3) shows: δ 82.7, 52.6, 24.6 . This reagent is often seen as a by-product of the reduction of methyl esters or CO2 with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane .Molecular Structure Analysis
The molecular formula of this compound is C13H20BNO3 . The IUPAC name is 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline . The InChI is 1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)9-6-7-10(15)11(8-9)16-5/h6-8H,15H2,1-5H3 . The Canonical SMILES is B1(OC(C(O1)©C)©C)C2=CC(=C(C=C2)N)OC .Chemical Reactions Analysis
This compound is often used as a by-product of the reduction of methyl esters or CO2 with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It can also be used in the synthesis of sulfonated pinB-Ar .Physical And Chemical Properties Analysis
The molecular weight of this compound is 249.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The rotatable bond count is 2 . The exact mass is 249.1536237 g/mol . The density is 0.9642 g/mL at 25 °C . The refractive index is n20/D 1.4096 .Scientific Research Applications
Organic Synthesis
This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . It acts as a boron-based reagent that can form carbon-carbon bonds with various organic halides, enabling the synthesis of complex organic molecules. This reaction is pivotal in the pharmaceutical industry for the creation of active pharmaceutical ingredients (APIs).
Material Science
In material science, it serves as a precursor for the development of novel copolymers . These copolymers have potential applications in creating new materials with unique optical and electrochemical properties, which could be used in electronic devices or as sensors.
Catalysis
It is employed as a catalyst in various chemical reactions. Its ability to form stable complexes with substrates allows for highly selective transformations , which is crucial in the synthesis of enantiomerically pure compounds, an important aspect in the production of certain medications.
Proteomics Research
This compound is also a specialty product for proteomics research . It can be used to study protein modifications and interactions, which is fundamental in understanding diseases at the molecular level and developing targeted therapies.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are generally known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .
Mode of Action
The compound is likely to interact with its targets through the boronic acid moiety. Boronic acids can form reversible covalent bonds with biological targets, which can lead to changes in the target’s function .
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in various biochemical pathways due to their ability to interact with different biological targets .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of the compound . For instance, boronic acids are known to be sensitive to moisture . Therefore, the compound should be stored in a cool, dry, and well-ventilated condition .
Safety and Hazards
This compound is relatively stable at room temperature, but it should be stored away from oxidizing agents . The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition . Ignition sources should be kept away . It should also be noted that contact with oxygen or strong oxidizing agents should be avoided to prevent fire or explosion .
properties
IUPAC Name |
2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)9-6-7-10(15)11(8-9)16-5/h6-8H,15H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMUFKXFCINKAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590350 | |
Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
CAS RN |
461699-81-0 | |
Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3-methoxybenzeneboronic acid. pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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